molecular formula C24H33N3O4S B2643919 2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide CAS No. 946266-08-6

2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Cat. No. B2643919
CAS RN: 946266-08-6
M. Wt: 459.61
InChI Key: OUVWBDAITPMPPB-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H33N3O4S and its molecular weight is 459.61. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide and its derivatives have been explored for their potential anticancer properties. One study highlighted a molecule with a similar structure, focusing on its potent topoisomerase I-targeting activity and cytotoxicity. It was found that certain substituents at specific positions on the molecule can significantly enhance its topoisomerase I-targeting activity and cytotoxicity, indicating its potential in anticancer treatments. Specifically, the presence of a 2-(pyrrolidin-1-yl)ethyl group was associated with potent topoisomerase I-targeting activity. This research provides a foundation for further exploration of similar compounds in the development of anticancer agents (Ruchelman et al., 2004).

Inhibitory Effects on Enzymes

Compounds structurally related to this compound have been examined for their inhibitory effects on enzymes. One study found that benzenesulfonamides bearing a pyrrolidinone moiety and methyl groups exhibited varying binding affinities to different carbonic anhydrase (CA) isoforms. The study indicates the potential to develop inhibitors with higher selectivity for specific CA isoforms by modifying the substituents on the benzenesulfonamide ring, highlighting the molecule's relevance in therapeutic applications (Vaškevičienė et al., 2019).

Antimicrobial Activity

Some derivatives of this compound have also shown potential as antimicrobial agents. A study synthesizing new compounds of quinoline clubbed with sulfonamide moiety reported significant antimicrobial activity against Gram-positive bacteria, indicating the compound's utility in addressing microbial infections (Biointerface Research in Applied Chemistry, 2019).

properties

IUPAC Name

2,4-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4S/c1-26-12-6-7-18-15-19(8-10-21(18)26)22(27-13-4-5-14-27)17-25-32(28,29)24-11-9-20(30-2)16-23(24)31-3/h8-11,15-16,22,25H,4-7,12-14,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVWBDAITPMPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=C(C=C3)OC)OC)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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